Methyl 4-cyanopyrimidine-2-carboxylate

説明

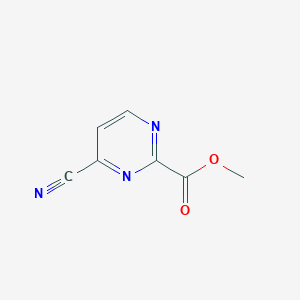

Methyl 4-cyanopyrimidine-2-carboxylate is a pyrimidine derivative characterized by a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the pyrimidine ring. This compound belongs to the ester class of organic molecules, which are widely utilized in pharmaceutical and agrochemical research due to their reactivity and ability to act as intermediates in synthesis. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records . Its structural features, particularly the electron-withdrawing cyano group, influence its physicochemical properties and reactivity, making it a candidate for further functionalization or biological studies.

特性

分子式 |

C7H5N3O2 |

|---|---|

分子量 |

163.13 g/mol |

IUPAC名 |

methyl 4-cyanopyrimidine-2-carboxylate |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,1H3 |

InChIキー |

LTXBXNNGKCSMQN-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=NC=CC(=N1)C#N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-シアノピリミジン-2-カルボン酸メチルは、いくつかの方法で合成できます。一般的なアプローチの1つは、塩化チオニルまたはオキシ塩化リンなどの脱水剤の存在下、4-シアノピリミジン-2-カルボン酸とメタノールを反応させることです。反応は通常、還流条件下で行われ、カルボン酸基のエステル化によってメチルエステルが生成されます。

工業生産方法

工業的な設定では、4-シアノピリミジン-2-カルボン酸メチルの生産には、効率と収率を向上させるために連続フロープロセスが使用される場合があります。自動反応器と温度、圧力、試薬濃度などの反応パラメータの精密制御により、生産プロセスを最適化できます。

化学反応の分析

科学研究の用途

4-シアノピリミジン-2-カルボン酸メチルは、いくつかの科学研究の用途があります。

化学: これは、医薬品化学および材料科学で価値のある、より複雑なピリミジン誘導体を合成するためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害剤と受容体リガンドの研究に使用され、生物学的経路とメカニズムの理解に貢献しています。

産業: この化合物は、除草剤や殺菌剤などの農薬の開発、ならびに特殊化学品や材料の生産に使用されています。

科学的研究の応用

Methyl 4-cyanopyrimidine-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of specialty chemicals and materials.

作用機序

類似の化合物との比較

類似の化合物

4-シアノピリミジン-2-カルボン酸: エステル基がない、4-シアノピリミジン-2-カルボン酸メチルの母体化合物。

2-シアノピリミジン-4-カルボン酸メチル: ピリミジン環上の異なる位置にニトリル基とエステル基がある異性体。

4-シアノピリミジン-2-カルボン酸エチル: メチルエステルがエチルエステルに置き換えられた類似の化合物。

独自性

4-シアノピリミジン-2-カルボン酸メチルは、その特定の官能基とそのピリミジン環上の位置によりユニークです。これらの構造的特徴は、異なる化学反応性と生物学的活性を付与し、研究および産業におけるさまざまな用途にとって価値のある化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The following table compares Methyl 4-cyanopyrimidine-2-carboxylate with three analogous pyrimidine-based compounds:

Key Observations:

- In contrast, the amino group in the ethyl 2-(benzylamino) derivative introduces electron density, favoring electrophilic interactions.

- Solubility and Lipophilicity : The methyl ester group in the target compound improves lipophilicity compared to the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid , which is more polar and water-soluble.

- Steric and Electronic Modifications : The fluorophenyl and sulfonyl groups in the methyl 4-(4-fluorophenyl) derivative introduce steric bulk and strong electron-withdrawing effects, which may alter binding affinity in biological targets or catalytic processes.

Reactivity and Stability

- This compound’s cyano group is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This contrasts with the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid , which may undergo nucleophilic displacement more readily.

- The methyl ester group offers stability under neutral conditions but can be cleaved enzymatically or via hydrolysis, a property shared with other esters like the ethyl 2-(benzylamino) compound .

生物活性

Methyl 4-cyanopyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Biological Activities

This compound has been studied for various potential biological effects, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Anticancer | Demonstrates anticancer effects, particularly through modulation of signaling pathways involved in cell proliferation and survival. |

| Anti-inflammatory | Shows promise in inhibiting inflammatory responses, potentially through COX-2 inhibition. |

| Neuroprotective | May offer neuroprotective effects, contributing to its therapeutic potential in neurodegenerative diseases. |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling, such as cyclooxygenase (COX), which is critical for inflammatory processes .

- Cell Proliferation Modulation : It has been shown to affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies .

- Ion Channel Interaction : The compound may interact with ion channels or receptors that modulate neurotransmitter release, contributing to its neuroprotective effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of bacteria and fungi. For example, studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Anticancer Properties

In vitro studies have assessed the anticancer efficacy of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong antiproliferative activity. For instance, one study reported that this compound had an IC50 value of approximately 1.5 μM against MCF-7 cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through assays measuring COX-2 inhibition. Results showed that this compound effectively reduced COX-2 activity with an IC50 value similar to that of celecoxib, a standard anti-inflammatory drug .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of this compound on MCF-7 and HepG2 cell lines demonstrated its ability to induce apoptosis and inhibit cell cycle progression. The researchers utilized flow cytometry to analyze cell cycle phases and found a significant increase in the number of cells in the sub-G1 phase, indicative of apoptosis . -

Case Study on Neuroprotection :

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The compound was shown to reduce neuronal cell death by enhancing antioxidant enzyme activity and decreasing reactive oxygen species levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。